![molecular formula C15H14N4O2 B7434163 Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate](/img/structure/B7434163.png)
Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate
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Overview
Description
Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate, also known as CYM-5541, is a novel small molecule inhibitor that has shown potential in various fields of scientific research. This compound is synthesized through a complex chemical process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate inhibits the activity of certain enzymes, such as histone deacetylases (HDACs) and phosphodiesterases (PDEs), which are involved in various cellular processes. HDACs are involved in the regulation of gene expression, and their inhibition can lead to the induction of apoptosis in cancer cells. PDEs are involved in the regulation of cyclic nucleotide signaling pathways, and their inhibition can lead to anti-inflammatory effects.
Biochemical and Physiological Effects:
Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of enzymes involved in the regulation of gene expression. Additionally, it has been shown to improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to use in various assays. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It is a complex compound to synthesize, and its high cost may limit its use in some experiments.
Future Directions
There are several future directions for the study of Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate. One direction is the further study of its potential as an anticancer agent, particularly in combination with other drugs. Another direction is the study of its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the full range of its biochemical and physiological effects, as well as its limitations and potential side effects.
Synthesis Methods
Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate is synthesized through a multi-step chemical process. The synthesis involves the reaction of 6-cyanopyrazine-2-carboxylic acid with 4-aminobenzonitrile to form an intermediate compound, which is then reacted with methyl 3-bromopropionate to yield Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate. The final product is obtained through purification and isolation processes.
Scientific Research Applications
Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate has shown promising results in various scientific research fields. It has been studied for its potential as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-21-15(20)7-4-11-2-5-12(6-3-11)18-14-10-17-9-13(8-16)19-14/h2-3,5-6,9-10H,4,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOCDCLQRRUMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)NC2=NC(=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate |
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